methyl 3-[(E)-[(4-methylquinolin-2-yl)hydrazinylidene]methyl]-1H-indole-7-carboxylate
Overview
Description
Methyl 3-[(E)-[(4-methylquinolin-2-yl)hydrazinylidene]methyl]-1H-indole-7-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
The synthesis of methyl 3-[(E)-[(4-methylquinolin-2-yl)hydrazinylidene]methyl]-1H-indole-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methylquinoline-2-carbaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with methyl 1H-indole-7-carboxylate under specific conditions to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction .
Chemical Reactions Analysis
Methyl 3-[(E)-[(4-methylquinolin-2-yl)hydrazinylidene]methyl]-1H-indole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline and indole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the indole and quinoline rings, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methyl 3-[(E)-[(4-methylquinolin-2-yl)hydrazinylidene]methyl]-1H-indole-7-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its structural similarity to other biologically active indole derivatives. It may exhibit anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: Researchers investigate its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Chemical Biology: The compound is used as a probe in chemical biology to study cellular processes and pathways involving indole and quinoline derivatives.
Mechanism of Action
The mechanism of action of methyl 3-[(E)-[(4-methylquinolin-2-yl)hydrazinylidene]methyl]-1H-indole-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Methyl 3-[(E)-[(4-methylquinolin-2-yl)hydrazinylidene]methyl]-1H-indole-7-carboxylate can be compared with other indole and quinoline derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Quinoline-2-carboxylic acid: Known for its antimicrobial properties.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Exhibits antiviral activity.
The uniqueness of this compound lies in its combined indole and quinoline structure, which may confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
methyl 3-[(E)-[(4-methylquinolin-2-yl)hydrazinylidene]methyl]-1H-indole-7-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-13-10-19(24-18-9-4-3-6-15(13)18)25-23-12-14-11-22-20-16(14)7-5-8-17(20)21(26)27-2/h3-12,22H,1-2H3,(H,24,25)/b23-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRUDARTOADNBD-FSJBWODESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NN=CC3=CNC4=C3C=CC=C4C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=CC=CC=C12)N/N=C/C3=CNC4=C3C=CC=C4C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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